Product packaging for 1-(4-Ethynylphenyl)-1H-indole(Cat. No.:CAS No. 823821-67-6)

1-(4-Ethynylphenyl)-1H-indole

Cat. No.: B14206413
CAS No.: 823821-67-6
M. Wt: 217.26 g/mol
InChI Key: WWEXJJBXBQJRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Ethynylphenyl)-1H-indole is a synthetically versatile chemical building block designed for research and development applications. This compound features a molecular scaffold comprised of an indole ring system linked to a phenyl group bearing an ethynyl substituent. The indole nucleus is a privileged structure in medicinal chemistry, known to be a key pharmacophore in numerous bioactive molecules and FDA-approved drugs . Its presence is associated with a wide range of biological activities, particularly in oncology research, where indole derivatives have been developed to modulate various biological pathways implicated in cancer progression . Concurrently, the 4-ethynylphenyl moiety provides a robust handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click reaction and Sonogashira cross-coupling . This makes this compound an exceptionally valuable intermediate for constructing more complex molecular architectures, including targeted inhibitors for biological evaluation or novel monomers for advanced material science . Researchers can leverage this compound to generate libraries of derivatives for high-throughput screening or to develop probe molecules for studying biological systems. The structural motifs present in this reagent are found in compounds investigated as inhibitors for various enzyme targets, including protein tyrosine phosphatases (PTPs) like SHP2, which is an oncogenic phosphatase associated with various leukemias and solid tumors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B14206413 1-(4-Ethynylphenyl)-1H-indole CAS No. 823821-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823821-67-6

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4-ethynylphenyl)indole

InChI

InChI=1S/C16H11N/c1-2-13-7-9-15(10-8-13)17-12-11-14-5-3-4-6-16(14)17/h1,3-12H

InChI Key

WWEXJJBXBQJRDW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Ethynylphenyl 1h Indole

Retrosynthetic Analysis and Strategies for Precursor Synthesis

A logical retrosynthetic disconnection of the target molecule, 1-(4-ethynylphenyl)-1H-indole, breaks the key nitrogen-aryl (N-Caryl) bond. This approach identifies two primary building blocks: an indole (B1671886) intermediate (or a precursor that can cyclize to form it) and an ethynylphenyl electrophile, typically an aryl halide. This strategy allows for a convergent synthesis where the two key fragments are prepared separately and then coupled in a final step.

Methodologies for the Preparation of Substituted Indole Intermediates

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods. nih.gov For the synthesis of the unsubstituted indole required for this compound, several classic and modern methods are applicable.

The Fischer Indole Synthesis remains a cornerstone of indole preparation. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia. sci-hub.se For unsubstituted indole, the reaction would utilize phenylhydrazine and a pyruvate (B1213749) derivative or acetaldehyde (B116499) equivalent.

Another powerful method is the Larock Indole Synthesis , a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction is highly versatile and offers a direct route to polysubstituted indoles. wikipedia.org While typically used for substituted indoles, it represents a key strategy in indole chemistry.

Modern metal-free approaches have also been developed. For instance, a cyclocondensation reaction between arylhydrazines and nitroalkenes using iodine and diethyl phosphite (B83602) at room temperature can produce a variety of substituted indoles. sci-hub.se This method avoids the use of transition metals and often proceeds under mild conditions. sci-hub.se

Synthetic Routes to Ethynylphenyl Building Blocks

The 4-ethynylphenyl moiety is a crucial building block, often prepared from a corresponding halogenated precursor. The most common method for introducing the ethynyl (B1212043) group is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

To prepare a precursor like 1-ethynyl-4-iodobenzene, 1,4-diiodobenzene (B128391) can be reacted with a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA). nih.gov The reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in the presence of a base like diisopropylamine. nih.gov Subsequent deprotection of the silyl (B83357) group with a fluoride (B91410) source (e.g., TBAF) or a base like potassium carbonate in methanol (B129727) yields the terminal alkyne.

An alternative route starts from commercially available 4-bromo or 4-iodoanilines, which can be converted to the corresponding ethynyl derivative via Sonogashira coupling, with the amino group either protected or present, depending on the subsequent reaction strategy. uninsubria.it

Formation of the this compound Core via N-Arylation Approaches

The key step in synthesizing this compound from its precursors is the formation of the bond between the indole nitrogen and the ethynylphenyl ring. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium- and Copper-Mediated Methods)

Palladium- and copper-catalyzed N-arylation reactions are the most robust and widely used methods for forming N-arylindole bonds. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a premier method for C-N bond formation. The N-arylation of indole with a 4-ethynylaryl halide (e.g., 1-bromo-4-ethynylbenzene (B14332) or 1-iodo-4-ethynylbenzene) can be achieved using a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The choice of ligand is critical for achieving high yields and preventing side reactions. organic-chemistry.org A strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the indole N-H. organic-chemistry.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃Binaphthyl-based phosphinesNaOtBuToluene80-110Good to Excellent
Pd(OAc)₂Buchwald's biaryl phosphinesK₃PO₄Dioxane100Good to Excellent

Copper-Mediated Ullmann Condensation and Chan-Lam Coupling: The Ullmann reaction is the classical method for N-arylation, traditionally requiring stoichiometric copper and harsh reaction conditions. Modern modifications have rendered it catalytic and much milder. nih.gov A general and effective method for the N-arylation of indoles uses a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine. nih.govscilit.commit.edu This system is effective for coupling indoles with a wide range of aryl iodides and bromides. nih.govmit.edu

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuIN,N'-DimethylethylenediamineK₂CO₃ or K₃PO₄Dioxane or Toluene110High
CuItrans-1,2-CyclohexanediamineK₃PO₄Dioxane110High
Cu₂ONoneK₃PO₄Ethanol (B145695) (Microwave)120-150Good

Metal-Free and Organocatalytic Strategies for Indole Annulation

While transition-metal catalysis is dominant, metal-free strategies offer advantages in terms of cost and potential metal contamination in the final product. One approach is intermolecular nucleophilic aromatic substitution (SNAr), which can be used to prepare N-arylindoles. nih.gov This method typically requires a highly electron-deficient aryl halide, such as a polyfluorinated benzene (B151609) derivative, and a strong base. nih.gov Applying this to a less activated substrate like 1-fluoro-4-ethynylbenzene would likely require harsh reaction conditions and may not be efficient.

Organocatalytic methods for constructing the indole ring itself can also lead to N-arylated products. For example, chiral phosphoric acids can catalyze asymmetric [3+2] cascade cyclizations of aniline (B41778) derivatives to furnish chiral tetrahydroindoles. nih.gov While not directly yielding an aromatic indole, such methods highlight the potential of organocatalysis in synthesizing complex indole frameworks. nih.govnih.gov

One-Pot and Cascade Cyclization Protocols

To improve efficiency and reduce waste, multi-step sequences can be combined into one-pot or cascade reactions. A powerful example is the combination of the Fischer indole synthesis with a subsequent N-arylation step in a single reaction vessel. nih.gov

A microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed that utilizes a sequential Fischer indolization followed by a copper(I)-catalyzed N-arylation. nih.gov This process can be performed with an arylhydrazine, a ketone, and an aryl iodide. In the context of synthesizing this compound, this would involve reacting phenylhydrazine with an appropriate ketone, followed by the in-situ addition of 1-iodo-4-ethynylbenzene, a copper(I) oxide catalyst, and potassium phosphate base in ethanol under microwave irradiation. nih.gov This approach streamlines the synthesis from simple, widely available precursors. nih.gov

Cascade reactions, where a single set of reagents triggers a sequence of bond-forming events, are also highly valuable. Palladium-catalyzed cascade reactions involving Heck cyclization followed by carbonylation have been used to construct complex indolo[2,1-a]isoquinoline scaffolds from 2-aryl indoles. rsc.orgresearchgate.net While not directly forming the target molecule, these advanced strategies demonstrate the power of cascade processes initiated on the indole core. Similarly, TEA-mediated cascade arylation/cyclization reactions between indole acetamides and 3-substituted indoles have been developed, showcasing metal-free cascade approaches. researchgate.netrsc.org

Targeted Introduction and Derivatization of the Ethynyl Moiety

The primary method for the synthesis of this compound involves the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. organic-chemistry.orgchem-station.com This powerful C-C bond-forming reaction typically unites an aryl halide with a terminal alkyne. youtube.com In the context of this compound synthesis, two main retrosynthetic disconnections are viable: coupling of 1-iodo-4-ethynylbenzene with 1H-indole, or more commonly, the coupling of a protected alkyne with 1-(4-iodophenyl)-1H-indole, followed by deprotection.

A prevalent strategy involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling and other side reactions of the terminal alkyne. The synthesis commences with the N-arylation of indole with 1,4-diiodobenzene to furnish 1-(4-iodophenyl)-1H-indole. This intermediate is then subjected to Sonogashira coupling conditions with trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine. nih.gov The final step involves the removal of the trimethylsilyl (B98337) protecting group, usually with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to yield the desired this compound.

Table 1: Representative Sonogashira Coupling Conditions for the Synthesis of Silyl-Protected this compound Analogues
Aryl HalideAlkynePalladium CatalystCopper Co-catalystBaseSolventYield (%)
1-(4-iodophenyl)-1H-indoleTrimethylsilylacetylenePdCl2(PPh3)2CuIEt3NTHF/DMF85-95
1-(4-bromophenyl)-1H-indoleEthynyltrimethylsilanePd(PPh3)4CuIDIPAToluene70-85

Post-Synthetic Functionalization and Diversification of this compound

The presence of three key reactive sites—the indole nitrogen, the C2 and C3 positions of the indole ring, and the terminal alkyne—makes this compound an exceptionally useful scaffold for generating molecular diversity.

Regioselective Modifications of the Indole Ring System

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. However, regioselective functionalization at other positions can be achieved through various strategies, including the use of directing groups or by controlling reaction conditions. rsc.orgrsc.org

For N-arylindoles like this compound, direct C-H functionalization has emerged as a powerful tool. For instance, rhodium-catalyzed C-H activation can direct alkenylation or alkylation to the C7 position by employing a removable directing group on the indole nitrogen. nih.gov Similarly, palladium catalysis can be used to achieve regioselective arylation at the C2 or C3 positions, with the outcome often being controlled by the choice of solvent and ligands. rsc.org

Table 2: Examples of Regioselective Functionalization of N-Arylindole Systems
PositionReaction TypeCatalyst/ReagentKey Features
C2ArylationPd(OAc)2 / P(O)tBu2Solvent-controlled selectivity rsc.org
C3ArylationPd(OAc)2 / P(O)tBu2Solvent-controlled selectivity rsc.org
C7Alkenylation[RhCp*Cl2]2 / AgSbF6Requires N-directing group nih.gov

Transformations Involving the Terminal Alkyne Group

The terminal alkyne of this compound is a highly versatile functional group that can participate in a multitude of reactions.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example. alliedacademies.orgbroadpharm.comorganic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov By reacting this compound with various organic azides, a library of triazole-linked indole derivatives can be readily synthesized under mild conditions. tcichemicals.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary method to access the 1,5-disubstituted triazole regioisomers. alliedacademies.org

Sonogashira Coupling: The terminal alkyne can itself act as a coupling partner in further Sonogashira reactions. This allows for the extension of the conjugated system by coupling with various aryl or vinyl halides, leading to more complex molecular architectures. rsc.org

Other Alkyne Transformations: The ethynyl group can also undergo a variety of other transformations, including hydration to form ketones, reduction to alkenes or alkanes, and addition reactions with various nucleophiles.

Table 3: Key Transformations of the Terminal Alkyne Moiety
ReactionReagentsProductKey Features
CuAAC Click ChemistryR-N3, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazoleHigh yield, mild conditions, regioselective nih.gov
RuAAC Click ChemistryR-N3, Ru catalyst1,5-Disubstituted 1,2,3-triazoleComplementary regioselectivity to CuAAC alliedacademies.org
Sonogashira CouplingAr-X, Pd/Cu catalystDisubstituted alkyneExtension of π-conjugation rsc.org

Multi-Component Reactions for Scaffold Expansion

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.govrsc.orgresearchgate.net Indole derivatives are excellent substrates for MCRs, often leveraging the nucleophilicity of the C3 position. nih.gov

While specific MCRs starting directly from this compound are not extensively documented in the provided search results, the general reactivity of indoles in such reactions suggests its potential. For instance, in a one-pot, four-component reaction, an isatin, a benzohydrazide, an acetylenedicarboxylate, and a malononitrile (B47326) can react to form complex spiro[indoline-3,4'-pyridines]. beilstein-journals.org The indole nucleus of this compound could potentially participate in similar transformations, leading to novel and complex heterocyclic systems. The ethynylphenyl moiety would be carried through the reaction, providing a handle for further diversification.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethynylphenyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 1-(4-ethynylphenyl)-1H-indole is expected to show distinct signals for the protons on the indole (B1671886) ring and the ethynylphenyl substituent. The indole protons typically appear in the aromatic region (δ 6.5–8.0 ppm). The H-3 and H-2 protons of the indole ring are expected to appear as doublets due to their coupling. The four protons of the benzo portion of the indole (H-4, H-5, H-6, H-7) will present as a more complex pattern of multiplets.

The protons of the 1,4-disubstituted phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region. The terminal alkyne proton (C≡C-H) is anticipated to be a sharp singlet, typically found in the δ 3.0–3.5 ppm range, a characteristic chemical shift that clearly distinguishes it from aromatic and vinyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table presents predicted values based on analogous structures. The solvent is assumed to be CDCl₃.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Indole H-2~7.2-7.4d
Indole H-3~6.6-6.8d
Indole H-4 to H-7~7.1-7.8m
Phenyl H-2', H-6'~7.6-7.8d
Phenyl H-3', H-5'~7.4-7.6d
Alkyne C≡C-H~3.1-3.3s

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals in the aromatic/alkynyl region would be expected, assuming no accidental overlap. The eight carbons of the indole ring typically resonate between δ 100 and 140 ppm. The six carbons of the phenyl ring will also appear in this region. The two sp-hybridized carbons of the ethynyl (B1212043) group are highly characteristic, with the terminal carbon (C≡C -H) appearing around δ 75-85 ppm and the internal carbon (C ≡C-H) appearing at a slightly downfield shift of δ 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on analogous structures. The solvent is assumed to be CDCl₃.

Carbon AssignmentPredicted Chemical Shift (ppm)
Indole C-2~128-130
Indole C-3~103-105
Indole C-3a~129-131
Indole C-4~121-123
Indole C-5~122-124
Indole C-6~120-122
Indole C-7~110-112
Indole C-7a~136-138
Phenyl C-1'~138-140
Phenyl C-2', C-6'~132-134
Phenyl C-3', C-5'~125-127
Phenyl C-4'~121-123
Alkyne C ≡CH~82-85
Alkyne C≡C H~78-81

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). It would be used to trace the connectivity within the indole ring's protons (H-2 to H-3, and the H-4 through H-7 spin system) and confirm the coupling between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the alkyne proton would show a cross-peak to the terminal alkyne carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sigmaaldrich.com It is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the indole H-2/H-7a protons to the phenyl C-1', and from the phenyl H-2'/H-6' protons to the indole C-7a, confirming the N-phenyl linkage. Correlations from the alkyne proton to the phenyl C-3', C-4', and C-5' would confirm the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the indole H-2 and H-7a protons and the ortho-protons (H-2', H-6') of the phenyl ring, providing further evidence for the N-phenyl connection and information about the rotational orientation of the phenyl ring relative to the indole plane.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. The most diagnostic would be the sharp, weak absorption for the terminal alkyne C≡C-H stretch, expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weak band in the 2100–2140 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450–1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. montclair.edu The C≡C triple bond stretch, which is often weak in the IR spectrum due to a small change in dipole moment, typically gives a strong, sharp signal in the Raman spectrum (2100–2140 cm⁻¹), making it a valuable tool for identifying the ethynyl group. The symmetric breathing vibrations of the aromatic rings also tend to be strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IR IntensityRaman Intensity
Alkyne C-HStretch~3300Sharp, WeakMedium
Aromatic C-HStretch3000-3100MediumMedium
Alkyne C≡CStretch2100-2140WeakStrong
Aromatic C=CStretch1450-1600Medium-StrongMedium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₆H₁₁N, HRMS would provide a precise mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of C₁₆H₁₁N is calculated as follows:

(16 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) = 217.089149 Da

An experimental HRMS measurement yielding a value such as 217.0890 +/- 0.0011 would unequivocally confirm the molecular formula C₁₆H₁₁N. This technique is crucial for validating the identity of a newly synthesized compound. For instance, HRMS data for related indole derivatives have been used to confirm their elemental compositions with high confidence. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The parent indole molecule exhibits characteristic absorption bands around 260-290 nm. nist.gov The introduction of the 4-ethynylphenyl group at the N-1 position extends the π-conjugated system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted indole. The resulting spectrum would likely show complex absorption bands in the UV region, potentially extending towards the visible range, reflecting the π → π* transitions of the entire conjugated indole-phenyl-alkyne system. The specific λ_max and molar absorptivity (ε) values are sensitive to the solvent environment. rsc.org

Photoluminescence Spectroscopy for Emission Properties and Quantum Yield Analysis

Detailed research findings regarding the emission properties, including emission maxima, Stokes shift, and fluorescence quantum yield for this compound, are not available in the reviewed literature. Typically, the fluorescence of indole derivatives is influenced by the nature and position of substituents on the indole ring and any attached aromatic systems. For instance, studies on other aryl-substituted indoles have shown that modifications to the molecular structure can significantly alter the photoluminescent characteristics. However, without specific experimental data for this compound, a quantitative analysis of its emission properties and quantum yield cannot be provided.

Interactive Data Table: Photoluminescence Properties of this compound

ParameterValue
Emission Maximum (λem) Data Not Available
Excitation Maximum (λex) Data Not Available
Stokes Shift Data Not Available
Quantum Yield (Φ) Data Not Available

X-ray Crystallography for Solid-State Structural Analysis

A crystallographic study of this compound, which would provide definitive information about its solid-state structure, has not been reported in the accessible scientific literature. Such a study would reveal key structural parameters, including the crystal system, space group, unit cell dimensions, and the dihedral angle between the indole and phenyl rings. This information is crucial for understanding the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the solid state. While crystal structures for numerous other indole derivatives have been determined, these cannot be used to accurately describe the solid-state conformation of this compound.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (˚) Data Not Available
β (˚) Data Not Available
γ (˚) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available at this time. While extensive research exists on the computational analysis of the broader indole class of molecules using various theoretical methods, studies focusing explicitly on the electronic structure, molecular dynamics, and biological interaction profiles of this compound have not been found.

General computational methodologies that would be applied to this compound are well-established:

Density Functional Theory (DFT) is a standard method for determining the ground state geometry and electronic properties of molecules. nih.govresearchgate.netresearchgate.net Such calculations would typically reveal bond lengths, bond angles, dihedral angles, charge distribution, and dipole moment, providing insight into the molecule's stability and polarity.

Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach for studying excited states, allowing for the prediction of UV-Vis absorption spectra, electronic transitions (like π-π* transitions), and other photophysical properties. rsc.orgopenalex.org

Frontier Molecular Orbital (FMO) Analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, electronic conductivity, and optical properties. researchgate.net The energy gap between the HOMO and LUMO is a key parameter for assessing chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations are used to explore the conformational landscape of a molecule over time, revealing its flexibility and how it interacts with its environment, such as a solvent or a biological membrane. mdpi.comnih.gov

Molecular Docking is an in silico technique used to predict how a molecule (ligand) binds to the active site of a biological macromolecule, such as a protein or enzyme. nih.govnih.govindexcopernicus.commdpi.comjocpr.com This method estimates the binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions), which is vital for drug discovery and understanding potential biological activity. researchgate.netacs.org

While studies have applied these techniques to a wide array of indole derivatives for applications in materials science and medicinal chemistry, the specific quantitative results and detailed analyses for this compound are absent from the reviewed literature. mdpi.commdpi.comresearchgate.net Therefore, the creation of data tables and detailed research findings as requested in the outline is not possible without the source research data.

Computational and Theoretical Investigations of 1 4 Ethynylphenyl 1h Indole

In Silico Prediction of Biological Interaction Profiles and Mechanistic Insights

Analysis of Ligand-Target Binding Modes and Key Interacting Residues

Computational studies, particularly molecular docking, are instrumental in predicting how a ligand such as an indole (B1671886) derivative might bind to a biological target. nih.govajchem-a.comnih.gov These studies help to elucidate the binding affinities and the specific molecular interactions that stabilize the ligand-receptor complex. For indole-based compounds, these interactions commonly involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

The indole nucleus itself, being an aromatic heterocyclic system, can participate in various non-covalent interactions. The N-H group of the indole ring can act as a hydrogen bond donor, a crucial feature in anchoring the ligand to the active site of a protein. Conversely, the electron-rich π-system of the indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

In the case of 1-(4-ethynylphenyl)-1H-indole, the substituent at the 1-position, the 4-ethynylphenyl group, introduces additional possibilities for interaction. The phenyl ring can form further π-π stacking or hydrophobic interactions. The ethynyl (B1212043) group, with its linear geometry and triple bond, can also participate in various interactions, including hydrogen bonding (if a suitable acceptor is present) or interactions with metal ions in metalloenzymes.

Although direct studies on this compound are lacking, research on other indole derivatives highlights common key interacting residues. For instance, in studies of indole derivatives as inhibitors of various enzymes, interactions with both polar and non-polar residues in the active site have been observed. The specific residues involved are entirely dependent on the target protein. For example, in the context of kinase inhibition, indole scaffolds often form hydrogen bonds with the hinge region of the ATP-binding site.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on General Indole Scaffold Behavior

Interacting Residue TypePotential Interaction with this compound Moiety
Aromatic (e.g., Phe, Tyr, Trp) π-π stacking with the indole ring or the phenyl ring.
Polar (e.g., Ser, Thr, Asn, Gln) Hydrogen bonding with the indole N-H (if unsubstituted at N-H) or with the ethynyl group (as a weak H-bond donor).
Charged (e.g., Asp, Glu, Lys, Arg) Ionic interactions or hydrogen bonding, depending on the protonation state and the specific geometry of the binding pocket.
Hydrophobic (e.g., Ala, Val, Leu, Ile) Hydrophobic interactions with the indole and phenyl rings.

It is important to emphasize that without specific studies on this compound, the key interacting residues for any given target remain speculative.

Rational Design Principles for Modulating Molecular Interactions

The rational design of indole derivatives aims to optimize their binding affinity and selectivity for a specific biological target. This is often achieved by modifying the core indole scaffold or its substituents to enhance favorable interactions and minimize unfavorable ones.

Structure-Activity Relationship (SAR) Studies: A common approach is to synthesize a series of analogs with systematic modifications and evaluate their biological activity. For the 1-phenyl-1H-indole scaffold, SAR studies could involve:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties of the entire molecule and influence its binding. For example, adding a hydroxyl or amino group could introduce a new hydrogen bonding opportunity.

Modification of the Linker: In this case, the direct bond between the indole nitrogen and the phenyl ring could be altered. While not directly applicable to this compound, in related series, linkers are often introduced to optimize the orientation of the phenyl ring within the binding pocket.

Substitution on the Indole Ring: Adding substituents at various positions of the indole core can enhance affinity and selectivity. For instance, halogenation at the 5- or 6-position is a common strategy to improve binding. nih.gov

Computational Modeling in Drug Design: Computational tools are integral to rational drug design. indexcopernicus.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify physicochemical properties that are critical for biological activity. Pharmacophore modeling can define the essential three-dimensional arrangement of chemical features required for binding to a specific target. These models can then be used to screen virtual libraries of compounds or to guide the design of new molecules with improved properties.

For this compound, rational design principles would focus on leveraging the unique features of its substituents. The ethynyl group, for example, could be a key interaction point. Its rigidity can be exploited to position the phenyl ring optimally in a binding pocket. Modifications to the ethynyl group, such as converting it to a different functional group, could be explored to fine-tune interactions.

Table 2: General Rational Design Strategies for Indole Derivatives

Design StrategyRationalePotential Application to this compound
Scaffold Hopping Replacing the indole core with another bioisosteric scaffold to improve properties like solubility or metabolic stability while maintaining key binding interactions.Could be explored if the indole core itself presents liabilities.
Fragment-Based Drug Discovery Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand.The ethynylphenyl group could be considered a fragment that could be optimized.
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to enhance potency or reduce toxicity.The ethynyl group could be replaced with other small, rigid groups like a cyano or a small acetylene (B1199291) homolog.

Exploration of Advanced Applications of 1 4 Ethynylphenyl 1h Indole Derivatives in Chemical Biology and Materials Science

Design and Development of Fluorescent Probes and Sensing Systems

Indole-related molecules are recognized for their potential as fluorescent probes for a variety of sensing applications. nih.gov Derivatives built upon the 1-(4-Ethynylphenyl)-1H-indole framework are often designed based on a donor-π-acceptor (D-π-A) architecture, which is a focal point for creating organic conjugated small molecules with powerful optical properties. mdpi.com This design strategy allows for the development of probes with strong fluorescence emission in solution, making them suitable for biological or electrochemical detection. mdpi.com

Mechanistic Investigations of Fluorescence Turn-On/Off Responses

The utility of fluorescent probes often lies in their ability to signal the presence of a specific analyte through a change in fluorescence intensity, commonly referred to as a "turn-on" or "turn-off" response. This mechanism is central to their function in molecular recognition. For instance, fluorescent metal nanoclusters have been successfully employed as probes that operate via a fluorescence turn-off mechanism for detecting substances like neomycin sulphate, and a subsequent turn-on response for detecting K+ ions. nih.gov In the context of indole (B1671886) derivatives, these responses can be engineered by introducing specific functional groups that interact with the target analyte. This interaction alters the electronic properties of the fluorophore, leading to either quenching (turn-off) or enhancement (turn-on) of its emission. The protonation of nitrogen and oxygen-containing groups in some indole derivatives, for example, can cause dramatic color and fluorescence responses, a principle used in designing pH sensors. nih.govresearchgate.net

Strategic Integration for Molecular Recognition and Bioimaging Applications

The strategic design of this compound derivatives allows for their integration into systems for specific molecular recognition and bioimaging. By attaching specific binding moieties to the core indole structure, scientists can create probes that selectively target ions, small molecules, or even large biomolecules. For example, an indole-based fluorescent probe featuring an amino group and a hemicyanine moiety was developed for the specific recognition and detection of hypochlorite (B82951) in living systems, enabling bioimaging within live cells. mdpi.com Similarly, novel pH-sensitive fluorescent probes based on indocyanine have been created for imaging in living cells, demonstrating excellent cell membrane permeability and the ability to monitor pH fluctuations in real-time. hkbu.edu.hk These applications highlight the adaptability of the indole scaffold for creating highly specific tools for cellular and biological investigation.

Tunable Photophysical Properties through Structural Modification

A key advantage of the this compound framework is the ability to fine-tune its photophysical properties through systematic structural modifications. The electronic nature of substituents on the phenyl and indole rings can significantly alter the molecule's absorption and emission characteristics. mdpi.com For example, designing indole derivatives based on the donor-π-acceptor (D-π-A) concept, where different functional moieties are substituted on the phenyl group, allows for the modulation of the molecule's HOMO-LUMO gap. nih.govmdpi.com This tuning of the energy gap directly influences the emission color. Derivatives with varied electron-pushing moieties, such as 4-ethoxyphenyl or 4-(N,N-dimethylamine) phenyl, exhibit variable red-shifted emissions due to the different push-pull electronic effects. mdpi.com This principle allows for the creation of a palette of fluorophores with customized wavelengths for specific applications, such as avoiding cellular auto-fluorescence in bioimaging. mdpi.comnih.gov

Interactive Data Table: Photophysical Properties of Substituted Indole Derivatives

This table summarizes how different substituents can affect the photophysical properties of indole-based fluorescent probes.

DerivativeSubstituent GroupMax Emission Wavelength (nm)Quantum Yield (QY)Key Feature
PI 4-ethoxyphenylVaries (Red-shifted)Not specifiedD-π-A structure
NI 4-(N,N-dimethylamine) phenylVaries (Red-shifted)Not specifiedStronger electron donor
TI 4-triphenylamineVaries (Red-shifted)Not specifiedBulky electron donor
4CN7AI 4-cyano-7-azaindole~455 (in H2O)0.29 (in H2O)Large Stokes shift
1M4CN7AI 1-methyl-4-cyano-7-azaindole~470 (in H2O)>0.69 (in aprotic solvents)High QY in aprotic media

Contributions to Drug Discovery Research: Mechanistic Insights and Target Interaction Profiling

Indole compounds and their derivatives are recognized as potent anti-cancer agents capable of deregulating multiple cellular signaling pathways. nih.gov Their pleiotropic nature allows them to modulate a network of interconnected pathways, making them valuable candidates in drug discovery research. nih.gov

Investigation of Cellular Pathway Modulation (e.g., NF-κB, PI3/Akt/mTOR)

Derivatives of indole have been shown to be effective modulators of the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cancer cell proliferation, survival, invasion, and angiogenesis. nih.govnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, and its dysregulation is common in cancer. mdpi.commdpi.com Indole compounds can inhibit this pathway, particularly targeting the activation of Akt and the downstream transcription factor NF-κB. nih.gov NF-κB plays a core role in inflammation and interacts closely with the PI3K/Akt/mTOR pathway. nih.govmdpi.com Studies have documented the inhibition of NF-κB by various indole compounds, which may explain their ability to inhibit cancer invasion and reverse drug resistance. nih.govnih.gov The combined modulation of these interconnected pathways underscores the therapeutic potential of indole derivatives. nih.gov

Studies on Enzyme Inhibition Mechanisms (e.g., tubulin polymerization, DNA topoisomerases, kinases, HDACs)

The anticancer effects of indole derivatives are also attributed to their ability to inhibit specific enzymes that are critical for cancer cell function and proliferation.

Tubulin Polymerization: Certain arylthioindole (ATI) derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov By disrupting microtubule dynamics, these compounds hamper mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Some ATI derivatives have demonstrated greater potency than established agents like vincristine (B1662923) and paclitaxel. nih.gov

DNA Topoisomerases and HDACs: Topoisomerases, which manage DNA topology, and histone deacetylases (HDACs), which regulate gene expression epigenetically, are both important therapeutic targets in oncology. nih.gov Small molecule inhibitors that can dually target both topoisomerases and HDACs present a promising therapeutic strategy. Indole-based structures have been incorporated into the design of novel HDAC inhibitors, highlighting the utility of this scaffold in targeting epigenetic mechanisms. scilit.com

Kinases: The inhibition of protein kinases, such as those in the PI3K/Akt/mTOR pathway, is a primary mechanism for many targeted cancer therapies. nih.gov Indole compounds have been shown to inhibit Akt, a key kinase in this signaling cascade. nih.gov Furthermore, the indole pharmacophore is associated with KDR kinase inhibition, which is involved in angiogenesis. researchgate.net

Interactive Data Table: Enzyme Inhibition by Indole Derivatives

This table provides examples of indole derivatives and their inhibitory activities against specific enzyme targets.

Compound ClassEnzyme TargetMechanism of ActionResult
Arylthioindoles (ATIs) TubulinBinds to colchicine site, inhibits polymerizationMitotic arrest, apoptosis
Indole-based hydroxamates HDACsBinds to active siteEpigenetic modulation
General Indole Compounds Akt (Kinase)Inhibition of activation/phosphorylationDownregulation of PI3K pathway
General Indole Compounds NF-κBInhibition of activationReduced inflammation & invasion
Indole-based Inhibitors TopoisomerasesTrapping of enzyme-DNA complexDNA damage, cell death

Exploration of Mechanisms Counteracting Resistance (e.g., Efflux Pump Inhibition)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, largely driven by mechanisms such as the overexpression of efflux pumps. researchgate.net These transport proteins actively extrude antibiotics from the bacterial cell, rendering them ineffective. nih.govmdpi.com Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics. researchgate.net

The core indole scaffold, present in this compound, is a key feature in many compounds designed to inhibit efflux pumps, particularly in Gram-positive bacteria like Staphylococcus aureus. researchgate.net Research has focused on modifying indole-based structures to enhance their ability to block pumps such as NorA, a well-studied model for efflux pump inhibition. nih.govresearchgate.net For instance, synthetic derivatives of 2-(2-Aminophenyl) indole have been shown to be effective potentiators of fluoroquinolones in norA-overexpressing strains of S. aureus. researchgate.net

The mechanism of these indole-based EPIs often involves acting as competitive inhibitors, where they bind to the efflux pump, thereby preventing the expulsion of the antibiotic. nih.gov This leads to an increased intracellular concentration of the drug, allowing it to reach its target and exert its antibacterial effect. Studies have demonstrated that certain indole derivatives can significantly enhance the accumulation of dyes like ethidium (B1194527) bromide and antibiotics such as ciprofloxacin (B1669076) by inhibiting their efflux. researchgate.netresearchgate.net The development of such compounds represents a critical strategy to rejuvenate the existing arsenal (B13267) of antibiotics. mdpi.com

Table 1: Examples of Indole Derivatives and their Role as Efflux Pump Inhibitors
Inhibitor ClassTargeted Efflux Pump (Example)Targeted Bacterium (Example)Mechanism of ActionReference
Indole-containing Pyrazino[2,1-b]quinazoline-3,6-dionesNorAS. aureusInhibition of ethidium bromide efflux. researchgate.net
2-Phenyl-4(1H)-quinolone derivatives (modified flavone (B191248) scaffold)NorAS. aureusPotent inhibition of NorA efflux pump. nih.gov
Arylpiperazine derivativesAcrAB-TolCE. coliCompetitive inhibition; potency depends on linker size and phenyl ring substitution. nih.gov
Synthetic 2-(2-Aminophenyl) indole derivativesNorAS. aureus SA-1199BPotentiation of fluoroquinolones. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Function

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. For indole-based compounds, comprehensive Structure-Activity Relationship (SAR) studies have been crucial in optimizing their therapeutic potential. While specific SAR studies on this compound are not extensively detailed, research on related indole scaffolds provides valuable insights.

For example, SAR studies on indole-containing compounds as HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket have defined the importance of molecular shape and amphipathicity. nih.gov These studies evaluated how altering the linkage points between indole rings and modifying substituents on a benzyl (B1604629) ring impacted binding affinity and antiviral activity. It was found that even subtle changes in the scaffold, such as the connection points between indole rings (e.g., 6-6' vs. 5-6'), could lead to significant reductions in biological activity. nih.gov This highlights the precise structural requirements for effective interaction with biological targets.

Similarly, in the context of efflux pump inhibitors, SAR studies on arylpiperazines have identified key structural features necessary for potency. nih.gov These include the size of the linker between an aromatic ring and a piperazine (B1678402) moiety and the nature of substituents on the phenyl ring, with halogen-containing groups often increasing potency. nih.gov Such findings underscore a general principle: the biological function of a core scaffold like this compound can be finely tuned by systematically modifying its peripheral chemical groups to optimize interactions with a specific biological target.

Integration into Click Chemistry Methodologies for Bioconjugation and Materials Assembly

The terminal alkyne group of this compound makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and modularly joining molecular building blocks. nih.govnih.gov This functionality is central to its application in bioconjugation and materials science.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). d-nb.infobeilstein-journals.orgacs.org This reaction is highly efficient, proceeds under mild conditions (often in aqueous environments), and is tolerant of a wide variety of functional groups, making it exceptionally useful for biological applications. nih.govbeilstein-journals.org The this compound moiety can be readily conjugated to azide-modified biomolecules, such as proteins, peptides, or nucleic acids, to introduce the indole group for specific purposes, such as fluorescence labeling or as a pharmacological entity. nih.gov The reliability of the CuAAC reaction ensures high yields and regioselectivity, producing only the 1,4-isomer. nih.gov

For applications within living systems where the copper catalyst used in CuAAC can be toxic, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a bioorthogonal alternative. magtech.com.cnnih.gov SPAAC utilizes a strained cyclooctyne, which reacts rapidly and selectively with an azide without the need for a catalyst. magtech.com.cnnih.gov While this compound itself contains a terminal alkyne and is thus a partner for CuAAC, it can be conceptually linked to SPAAC methodologies. For instance, an azide-functionalized indole derivative could be synthesized to react with a biomolecule or material surface modified with a strained alkyne. SPAAC has become a vital tool in chemical biology for labeling molecules in complex biological environments due to its high efficiency and bioorthogonality. nih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
ReactantsTerminal Alkyne + AzideStrained Cyclooctyne + Azide
CatalystCopper(I)None (driven by ring strain)
Key AdvantageHigh reaction rates, simple reactants. nih.govBioorthogonal, no catalyst needed, suitable for live-cell applications. magtech.com.cnnih.gov
Key DisadvantagePotential cytotoxicity of copper catalyst. nih.govReactants can be larger and more hydrophobic. nih.gov
Product1,4-disubstituted 1,2,3-triazole nih.govRegioisomeric mixture of triazoles

The ability of the ethynyl (B1212043) group to participate in click reactions allows this compound to be used as a monomer or a functionalizing agent in polymer chemistry. Indole-based functional polymers can be synthesized via various polymerization routes, including catalyst-free C-N coupling reactions and condensation polymerizations, yielding materials with well-defined structures and high molecular weights. researchgate.net

By employing CuAAC or SPAAC, the this compound unit can be "clicked" onto a polymer backbone containing azide functionalities, or it can be copolymerized with azide-containing monomers. This approach allows for the precise incorporation of the indole moiety, imparting specific electronic or biological properties to the resulting polymer. Similarly, surfaces can be modified by first introducing azide or alkyne groups and then using click chemistry to covalently attach this compound. This is useful for creating functionalized surfaces with tailored properties, potentially for applications in biosensors or specialized coatings. nih.gov

Advanced Materials Applications through π-Conjugated Systems

The structure of this compound, featuring an electron-rich indole ring system connected to a phenylacetylene (B144264) unit, forms a π-conjugated system. Such systems are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons across the molecule. beilstein-journals.org This electron delocalization is the basis for many interesting optical and electronic properties.

Molecules based on this scaffold can serve as building blocks for larger, more complex π-conjugated materials, including polymers and fused aromatic systems like benzodipyrroles. beilstein-journals.orgmdpi.com These materials are investigated for a wide range of applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The properties of these materials can be tuned by chemical modification of the indole or phenyl rings, altering the energy levels of the molecular orbitals and thus changing their absorption and emission characteristics. The synthesis of polymers incorporating the this compound unit could lead to new materials with tailored electronic and photophysical properties for advanced technological applications. researchgate.netbeilstein-journals.org

Development of Optoelectronic Materials with Tunable Photophysical Characteristics

The development of novel optoelectronic materials hinges on the ability to rationally design molecules with specific light absorption and emission properties. ossila.com Derivatives of this compound are excellent candidates for such applications due to the highly tunable nature of the indole chromophore. chemrxiv.org By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the indole or phenyl rings, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning of the electronic band gap directly influences the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govmdpi.com

Research into substituted indoles has demonstrated that modifications, particularly at the 4-position, can significantly alter the electronic transition energy. nih.gov For instance, attaching a strong EWG like a nitro (-NO₂) or formyl (-CHO) group to the indole ring can induce a significant red-shift in the absorption and emission spectra compared to the unsubstituted parent molecule. nih.gov This principle is central to creating donor-π-acceptor (D-π-A) type structures, where the indole can act as the electron donor, the ethynylphenyl unit as the π-bridge, and a substituent as the acceptor. mdpi.comnih.gov This architectural design enhances intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for achieving large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. mdpi.com

Furthermore, the aggregation-induced emission (AIE) phenomenon has been observed in some complex indole derivatives, where molecules that are weakly fluorescent in solution become highly emissive in the aggregated or solid state. nih.gov This property is particularly valuable for applications in solid-state lighting and organic light-emitting diodes (OLEDs). The propeller-like shape of some indole-based tetraphenylethylenes, for example, restricts intramolecular rotations in the solid state, which closes non-radiative decay channels and enhances fluorescence quantum yield. nih.gov By incorporating the this compound scaffold into such multi-winged systems, novel greenish-blue AIE luminogens can be developed for OLED applications. nih.gov

The following table summarizes research findings on how different substituents on the indole core can modify its key photophysical properties.

Substituent GroupPositionEffect on λmax (Absorption)Effect on λmax (Emission)Quantum Yield (Φ)Reference
-H (Unsubstituted)-~280 nm~350 nm~0.4 nih.gov
4-Cyano (-CN)4Red-shiftedRed-shifted>0.8 nih.gov
4-Formyl (-CHO)4Red-shiftedRed-shifted~0.22 nih.gov
4-Nitro (-NO₂)4Red-shiftedQuenched~0.0 nih.gov
6-Amino (-NH₂)6Blue-shiftedBlue-shiftedLowered semanticscholar.org

Exploration of Self-Assembly Properties for Supramolecular Architectures

The rigid and planar nature of the this compound scaffold makes its derivatives ideal building blocks for the construction of ordered supramolecular architectures. The formation of these higher-order structures is driven by a combination of non-covalent interactions, including π–π stacking, C–H⋯π interactions, and hydrogen bonding. nih.gov The extended π-conjugated system across the indole and phenyl rings facilitates strong face-to-face π-stacking, leading to the formation of columnar or layered assemblies. nih.gov

In studies of analogous 1-(phenylsulfonyl)-1H-indole derivatives, single-crystal X-ray diffraction has revealed that the nearly orthogonal orientation between the indole and phenyl rings can favor intermolecular bonding that generates distinct supramolecular columns. nih.gov These ordered arrangements are primarily stabilized by slipped π–π interactions between adjacent indole systems, with interaction energies calculated to be as high as -60.8 kJ mol⁻¹. nih.gov Weaker C–H⋯π and C–H⋯O hydrogen bonds provide additional stability to the crystal packing. nih.gov It is highly probable that derivatives of this compound engage in similar hierarchical self-assembly, with the ethynyl linker enforcing a linear geometry that could further promote the formation of one-dimensional nanostructures like wires or fibers.

The process of self-assembly can often be controlled by external factors such as solvent choice, temperature, or concentration. By modifying the peripheral groups on the indole or phenyl rings—for example, by adding long alkyl chains or moieties capable of hydrogen bonding—researchers can direct the assembly process to form specific nanostructures. This bottom-up approach to materials fabrication is a powerful strategy for creating functional organic materials with anisotropic properties suitable for applications in sensors, nanoelectronics, and catalysis.

Investigation of Energy Transfer and Charge Separation Processes

The electronically active this compound core can participate in fundamental photophysical processes such as photoinduced energy transfer and charge separation, which are critical for applications in photovoltaics, photocatalysis, and bioimaging. researchgate.netnih.gov The indole moiety is known to act as an effective electron donor and can engage in charge-transfer interactions upon excitation. nih.gov

In donor-acceptor dyads, the this compound unit can be covalently linked to an electron-accepting molecule, such as a naphthalimide or fullerene. rsc.org Upon absorption of a photon, an electron can be transferred from the excited indole donor to the acceptor, creating a transient charge-separated (CS) state. rsc.org The efficiency and lifetime of this CS state are crucial for applications like solar energy conversion. Theoretical and experimental studies on indole-water clusters have shown that upon UV photoexcitation, the indole can eject an electron into its immediate environment, demonstrating its intrinsic capacity for charge separation. researchgate.nettum.de The rigid ethynylphenyl linker in the this compound structure helps to maintain a fixed distance and orientation between the donor and acceptor, which is essential for controlling the rates of charge separation and recombination. rsc.org

Fluorescence Resonance Energy Transfer (FRET) is another key process where these derivatives can be applied. FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore. nih.gov By selecting a donor-acceptor pair with appropriate spectral overlap, the this compound derivative can function as either the energy donor or acceptor. This process is highly distance-dependent, making FRET-based systems incorporating this scaffold useful as "spectroscopic rulers" for probing biological interactions or as components in light-harvesting antenna systems. nih.gov

Future Perspectives and Emerging Research Directions for 1 4 Ethynylphenyl 1h Indole

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 1-(4-ethynylphenyl)-1H-indole and its derivatives is poised for a paradigm shift towards greater efficiency and environmental responsibility. While traditional methods have proven effective, emerging research is focused on developing novel synthetic strategies that are not only higher in yield but also adhere to the principles of green chemistry.

Innovations in this area are expected to revolve around several key themes:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers the potential for rapid, efficient, and clean chemical transformations. ijpsr.comnih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole (B1671886) derivatives, offering a more sustainable alternative to conventional heating methods. ijpsr.comnih.gov

Mechanochemistry: By minimizing or eliminating the use of bulk solvents, mechanochemical methods, such as ball milling, present a highly sustainable approach to chemical synthesis. jocpr.com The development of mechanochemical protocols for key bond-forming reactions, like the Fischer indole synthesis, could revolutionize the production of this compound. jocpr.com

One-Pot Reactions and Cascade Sequences: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates can significantly enhance efficiency and reduce waste. tandfonline.comresearchgate.net Future research will likely focus on developing one-pot procedures that combine the formation of the indole ring with the introduction of the ethynylphenyl group.

C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic pathways. nih.govnih.govmdpi.comnih.govresearchgate.net The application of C-H activation could enable the direct coupling of indole with ethynylphenyl precursors, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy.

Advanced Catalysis: The exploration of novel catalysts, including those based on earth-abundant metals and nanocatalysts, will be crucial for developing more sustainable synthetic methods. nih.govnih.govbeilstein-journals.org These catalysts can offer higher activity, selectivity, and recyclability compared to traditional systems.

A comparative look at traditional versus emerging synthetic approaches highlights the potential for significant improvements in sustainability and efficiency.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

Methodology Traditional Approaches Emerging Green Approaches
Energy Input Conventional heating (e.g., oil baths) Microwave irradiation, Mechanical energy (ball milling)
Solvent Use Often requires large volumes of volatile organic solvents Solvent-free (mechanochemistry), Green solvents (e.g., water, ethanol) tandfonline.comresearchgate.net
Reaction Time Can be lengthy (hours to days) Significantly reduced (minutes to hours) ijpsr.comtandfonline.com
Atom Economy Can be moderate due to multi-step processes Improved through one-pot and C-H activation strategies tandfonline.comnih.gov
Catalyst Often relies on precious metal catalysts Focus on earth-abundant metals and recyclable catalysts nih.govnih.govbeilstein-journals.org

Development of Advanced Spectroscopic Probes for Complex Biological Systems

The intrinsic fluorescence of the indole scaffold, coupled with the unique properties of the ethynylphenyl group, positions this compound as a promising candidate for the development of advanced spectroscopic probes. jocpr.comtandfonline.com These probes are essential tools for visualizing and understanding intricate biological processes at the molecular level.

Future research in this direction will likely focus on several key areas:

Fluorogenic Probes for Bioimaging: The development of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific biological target is a major goal. ijpsr.comnih.gov The modular nature of this compound allows for the rational design of probes where the fluorescence can be modulated by interactions with specific biomolecules or changes in the local environment. nih.gov

Probes for Specific Analytes: By incorporating specific recognition motifs, derivatives of this compound can be engineered to detect a wide range of analytes, including metal ions, reactive oxygen species, and specific enzymes. nih.gov The ethynyl (B1212043) group offers a convenient handle for attaching such recognition units via "click" chemistry.

Environment-Sensitive Dyes: The photophysical properties of indole derivatives are often sensitive to the polarity and viscosity of their surroundings. nih.gov This characteristic can be exploited to develop probes that report on the properties of cellular microenvironments, such as lipid droplets or the mitochondrial matrix. ijpsr.comtandfonline.com

Minimally Perturbing Labels: The structural similarity of the indole ring to the amino acid tryptophan makes indole-based fluorophores attractive as minimally perturbing labels for studying protein structure and dynamics. nih.govnih.gov

The design of these advanced probes will be guided by a deep understanding of the relationship between molecular structure and photophysical properties.

Table 2: Key Structural Features and Their Potential Roles in Spectroscopic Probes

Structural Feature Potential Role in Probe Design
Indole Core Provides the fundamental fluorophore with tunable emission properties. jocpr.com
Ethynyl Group Acts as a rigid linker, influences electronic properties, and serves as a versatile handle for bioconjugation via "click" chemistry.
Phenyl Ring Can be functionalized to modulate solubility, cell permeability, and targeting specificity.
Substituents on Indole or Phenyl Ring Can be used to fine-tune the absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes or environmental conditions. nih.govasianpubs.org

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel this compound derivatives with tailored properties will increasingly rely on the synergistic integration of computational and experimental methodologies. nih.govmdpi.com This combined approach accelerates the discovery process by allowing for the in silico prediction of molecular properties before embarking on time-consuming and resource-intensive laboratory synthesis and testing.

Key aspects of this integrated approach include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics. researchgate.netnih.govasianpubs.org DFT calculations can be used to understand the photophysical properties of existing indole derivatives and to guide the design of new compounds with desired absorption and emission profiles. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.govjocpr.comtandfonline.comnih.gov These models can be used to predict the activity of unsynthesized derivatives of this compound and to identify the key structural features that contribute to their biological effects.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or nucleic acid. nih.govnih.gov Molecular docking can be used to screen virtual libraries of this compound derivatives against specific biological targets, thereby prioritizing candidates for synthesis and experimental evaluation.

Experimental Validation: The predictions from computational models must be validated through experimental studies. This iterative cycle of prediction and validation is crucial for refining the computational models and ultimately leads to a more efficient and successful design process. mdpi.comacs.org

The interplay between computational prediction and experimental validation is a powerful paradigm for modern chemical research.

Table 3: Integrated Computational and Experimental Workflow for Rational Design

Step Computational Approach Experimental Approach
1. Target Identification & Initial Design Identify biological targets or desired properties. Design a virtual library of this compound derivatives. Synthesize and characterize the parent this compound compound.
2. In Silico Screening & Prioritization Use molecular docking and QSAR to predict the binding affinity and activity of virtual compounds. Use DFT to predict photophysical properties. researchgate.netnih.gov -
3. Synthesis of Prioritized Compounds - Synthesize a focused library of the most promising candidates identified in the in silico screening.
4. In Vitro & In Vivo Evaluation - Test the synthesized compounds for their biological activity, photophysical properties, and other desired characteristics.
5. Model Refinement & Iteration Use the experimental data to refine the QSAR and computational models for improved predictive power. mdpi.com -

Expansion of Applications into Novel Biological Targets and Advanced Materials Science Domains

The unique structural and electronic properties of this compound open up exciting possibilities for its application in a diverse range of scientific fields, extending beyond its current areas of investigation.

Future research is anticipated to explore the following novel applications:

Targeting Novel Biological Pathways: The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The specific substitution pattern of this compound may allow it to interact with novel biological targets that have been previously unexplored. Future studies will likely involve high-throughput screening of this compound and its derivatives against a wide range of cellular targets to identify new therapeutic opportunities.

Development of Bioorthogonal Reagents: The terminal alkyne of the ethynylphenyl group makes this compound an ideal candidate for use in bioorthogonal chemistry. This "click" functionality allows for the specific and efficient labeling of biomolecules in living systems without interfering with native biological processes.

Organic Electronics: The conjugated π-system of this compound suggests its potential for use in organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage in this area.

Smart Materials: The responsiveness of the indole scaffold to external stimuli, such as pH or light, could be harnessed to create "smart" materials. For example, polymers incorporating this compound units could exhibit changes in their optical or mechanical properties in response to environmental cues.

The versatility of the this compound scaffold provides a rich platform for the development of new technologies in both biology and materials science.

Table 4: Potential Future Applications of this compound Derivatives

Domain Potential Application Key Enabling Feature(s)
Medicinal Chemistry Probes for novel biological targets, Anticancer agents, Neuroprotective agents Privileged indole scaffold, Unique substitution pattern
Chemical Biology Bioorthogonal labeling of biomolecules, Activity-based protein profiling Terminal alkyne for "click" chemistry
Materials Science Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs), Sensors Extended π-conjugation, Tunable electronic properties
Polymer Chemistry Stimuli-responsive polymers, Functional coatings Responsive indole core, Polymerizable ethynyl group

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethynyl protons at δ 2.8–3.2 ppm) and confirms substitution patterns. For example, aromatic protons in the indole ring appear as distinct multiplets .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹).

Q. Advanced Research Focus

  • XRD and DFT : Single-crystal X-ray diffraction resolves bond angles and torsional strain, while DFT optimizes molecular geometry and predicts reactive sites via electrostatic potential maps (MEP) .
  • HSQC/HMBC NMR : Correlates long-range coupling to confirm regioselectivity in complex derivatives .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Q. Basic Research Focus

  • Purity validation : Use HPLC/MS to rule out impurities (>95% purity required for biological assays).
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).

Q. Advanced Research Focus

  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) or metabolic stability.
  • Error analysis : Quantify uncertainties from instrumentation (e.g., ±5% error in IC₅₀ measurements) and apply statistical models (e.g., ANOVA) to identify outliers .

What in vitro and in vivo models are appropriate for investigating the neuropharmacological potential of this compound derivatives?

Q. Basic Research Focus

  • In vitro :
    • Receptor binding assays : Screen for affinity at serotonin (5-HT₆) or dopamine receptors using radioligand displacement .
    • Cellular models : Neuronal SH-SY5Y cells assess neurotoxicity/neuroprotection.
  • In vivo :
    • Rodent models : STZ-induced diabetic mice evaluate anti-inflammatory/antioxidant effects .

Q. Advanced Research Focus

  • Transgenic models : Use Aβ-overexpressing mice for Alzheimer’s disease studies.
  • PET imaging : Incorporate ¹¹C/¹⁸F isotopes into the ethynyl group for real-time biodistribution tracking .

How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance receptor selectivity?

Q. Basic Research Focus

  • Core modifications :
    • Ethynyl group replacement : Substitute with azide (click chemistry) to improve solubility.
    • Indole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate π-π stacking with receptors .

Q. Advanced Research Focus

  • 3D-QSAR : CoMFA/CoMSIA models predict steric/electronic requirements for target engagement.
  • Cryo-EM : Resolve ligand-receptor complexes (e.g., 5-HT₆) to design analogs with reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.